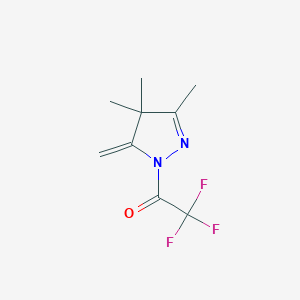
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
作用機序
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the biosynthesis of essential cellular components, such as DNA, RNA, and proteins. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins.
生化学的および生理学的効果
Studies have shown that 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) can cause significant biochemical and physiological effects. For example, the compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It has also been shown to inhibit the growth of certain bacterial and fungal species by disrupting membrane integrity and interfering with metabolic pathways.
実験室実験の利点と制限
One of the main advantages of using 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) in lab experiments is its high potency and selectivity. The compound has been found to exhibit activity against a wide range of microbial and cancer cell lines, making it a valuable tool for studying these diseases. However, one limitation of using the compound is its potential toxicity to normal cells and tissues. Therefore, careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.
将来の方向性
There are several future directions for the study of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI). One area of research is the development of new derivatives with improved activity and selectivity. Another direction is the investigation of the compound's potential use in combination therapies for cancer and infectious diseases. Furthermore, the compound's potential use as a catalyst in organic synthesis reactions warrants further investigation. Finally, more studies are needed to fully understand the mechanism of action and potential toxicity of the compound, which can guide its safe and effective use in various applications.
In conclusion, 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is a chemical compound with significant potential in various fields, including medicinal chemistry, materials science, and agriculture. Its synthesis method is relatively simple and cost-effective, and it has been found to exhibit potent antimicrobial, antifungal, and anticancer activities. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and future applications.
合成法
The synthesis of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) involves the reaction of 3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)pyrazole with hydrazine hydrate in the presence of a catalytic amount of acetic acid. The reaction proceeds under reflux conditions, and the resulting product is obtained by filtration and recrystallization. The yield of the synthesis method is relatively high, making it a cost-effective and efficient way to produce the compound.
科学的研究の応用
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antimicrobial, antifungal, and anticancer activities. The compound has also been investigated for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of certain plant species and pests. Furthermore, 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) has been studied for its potential use as a catalyst in organic synthesis reactions.
特性
CAS番号 |
115174-64-6 |
|---|---|
製品名 |
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) |
分子式 |
C9H11F3N2O |
分子量 |
220.19 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(3,4,4-trimethyl-5-methylidenepyrazol-1-yl)ethanone |
InChI |
InChI=1S/C9H11F3N2O/c1-5-8(3,4)6(2)14(13-5)7(15)9(10,11)12/h2H2,1,3-4H3 |
InChIキー |
VOZRJUALJZKLGT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C)C1(C)C)C(=O)C(F)(F)F |
正規SMILES |
CC1=NN(C(=C)C1(C)C)C(=O)C(F)(F)F |
同義語 |
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



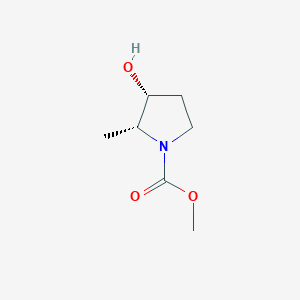
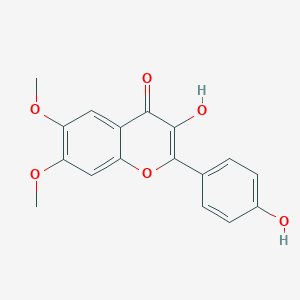
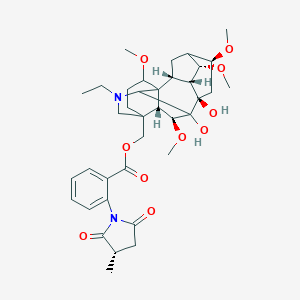
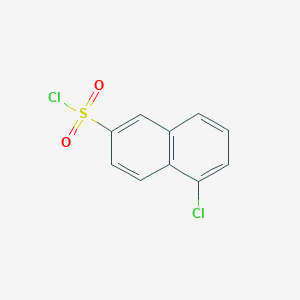
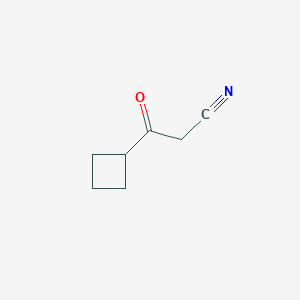
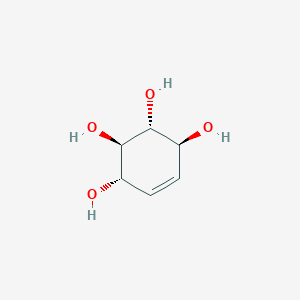
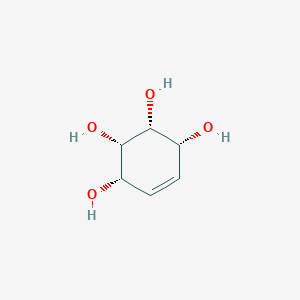

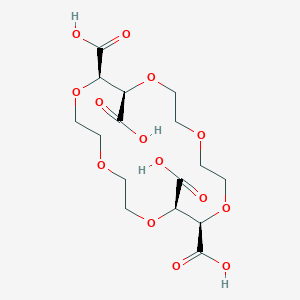
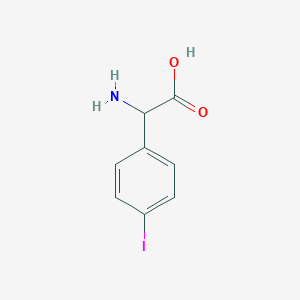
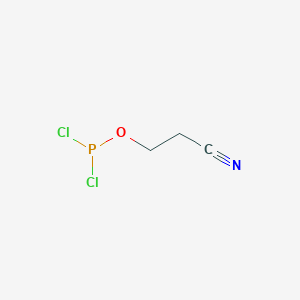
![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)
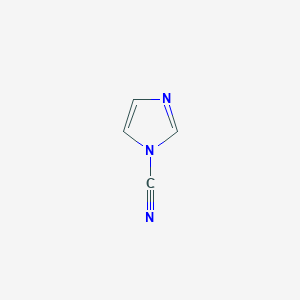
![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)